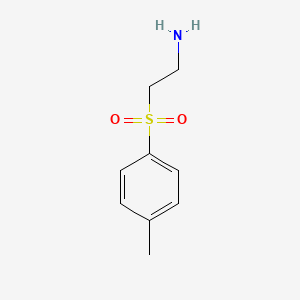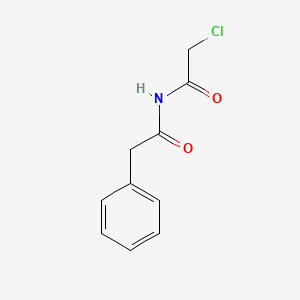
2-Chlor-N-Phenylacetyl-acetamid
Übersicht
Beschreibung
2-Chloro-N-phenylacetyl-acetamide is an organic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is a solid at room temperature and has a melting point of 140-142°C .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-phenylacetyl-acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Antifungal Studies: The compound has shown antifungal activity against strains of Aspergillus niger.
Pharmacokinetic Studies: It has favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract.
Wirkmechanismus
Target of Action
It has been shown to exhibit antifungal activity against different strains ofAspergillus niger . Therefore, it can be inferred that the compound likely interacts with key proteins or enzymes in the fungal cells that are essential for their growth and survival.
Mode of Action
It has been suggested that the compound interacts with ergosterol in the plasma membrane . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. The compound’s interaction with ergosterol could alter the membrane’s properties, leading to increased permeability and eventual cell death .
Biochemical Pathways
For instance, it may disrupt ergosterol biosynthesis, a vital process for maintaining the integrity and function of the fungal cell membrane .
Pharmacokinetics
In silico studies predict that the compound has favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract . It is also suggested that the compound can cross the blood-brain barrier and inhibit CYP1A2 , an enzyme involved in drug metabolism.
Result of Action
The primary result of the action of 2-Chloro-N-phenylacetyl-acetamide is the inhibition of fungal growth. The compound has been shown to inhibit conidia germination and exhibit fungicidal activity against different strains of Aspergillus niger . At concentrations of 50 to 500 µg/mL, it has little hemolytic effect and a protective effect for type A and O red blood cells .
Biochemische Analyse
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-N-phenylacetyl-acetamide can be synthesized by reacting aniline with chloroacetyl chloride in the presence of glacial acetic acid . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis involves mixing aniline with an acid-binding agent in a water-soluble organic solvent at room temperature. Chloroacetyl chloride is then added dropwise, and the mixture is heated to react. After the reaction, water is added slowly, and the product is crystallized at room temperature, filtered, and dried .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-N-phenylacetyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and carboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for deacylation reactions.
Acidic or Basic Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products are the corresponding amide and carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-phenylacetamide: Similar in structure but lacks the acetyl group.
2-Chloro-N-(3-chlorophenyl)acetamide: Contains an additional chlorine atom on the phenyl ring.
Uniqueness: 2-Chloro-N-phenylacetyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with ergosterol and inhibit CYP1A2 sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-(2-chloroacetyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-10(14)12-9(13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFPDCYXEHCGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397348 | |
| Record name | 2-Chloro-N-phenylacetyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-91-9 | |
| Record name | 2-Chloro-N-phenylacetyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


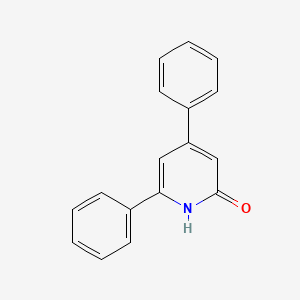
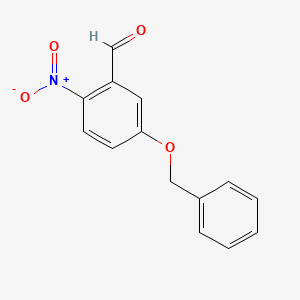

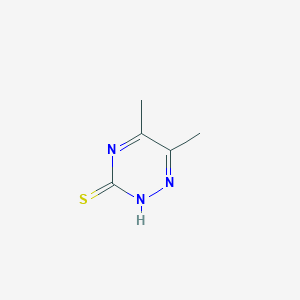

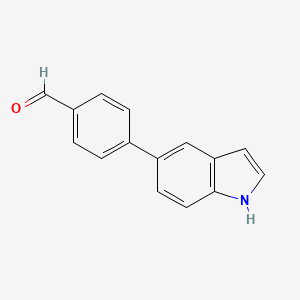
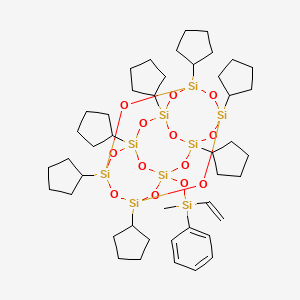
![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)
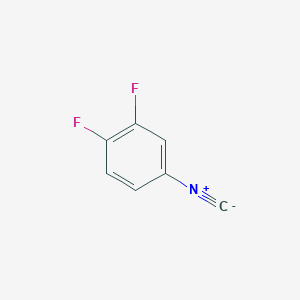
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)
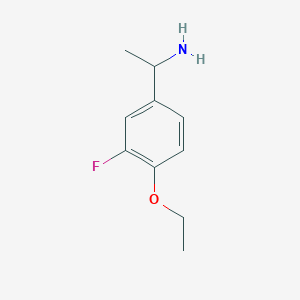

![6,8-Dibromo-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B1623015.png)
